3-cyclopentyl-N-cyclopropylpropanamide
Description
3-Cyclopentyl-N-cyclopropylpropanamide (CAS: 1404456-53-6) is a synthetic organic compound with the molecular formula C23H29ClN4O2S and a molecular weight of 461.021 g/mol . Its IUPAC name is (2S)-2-[(5-{[(5-chloro-2-methylpyridin-3-yl)amino]methyl}thiophen-2-yl)formamido]-3-cyclopentyl-N-cyclopropylpropanamide, featuring a stereogenic center, a cyclopentyl group, and a cyclopropylamide moiety. The compound is pharmacologically relevant as a PPM1D (Protein Phosphatase 1D) inhibitor (MDL: GSK2830371), targeting oncogenic signaling pathways .
Properties
Molecular Formula |
C11H19NO |
|---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
3-cyclopentyl-N-cyclopropylpropanamide |
InChI |
InChI=1S/C11H19NO/c13-11(12-10-6-7-10)8-5-9-3-1-2-4-9/h9-10H,1-8H2,(H,12,13) |
InChI Key |
JRPSKSCWLRRXEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-cyclopropylpropanamide typically involves the reaction of cyclopentylamine with cyclopropylcarbonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product. The resulting compound is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-N-cyclopropylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.
Substitution: Nucleophilic substitution reactions can occur, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides or alcohol derivatives.
Scientific Research Applications
3-cyclopentyl-N-cyclopropylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-cyclopropylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-Cyclopentyl-N-methoxy-N-methylpropanamide (CAS: 1221341-52-1)
- Molecular Formula: C10H19NO2
- Molecular Weight : 185.26 g/mol
- Structural Differences :
- Replaces the cyclopropylamide group with methoxy-N-methylamide (N-methoxy-N-methyl substituent).
- Lacks the thiophene-pyridine backbone present in the target compound.
- Applications : Used in medicinal chemistry as a precursor for bioactive molecules, emphasizing its role in synthesizing intermediates for drug discovery .
- Key Contrast : Simpler structure likely enhances solubility and metabolic stability compared to the target compound’s complex heterocyclic system.
N-(3-Chlorophenyl)-3-cyclopentylpropanamide (CAS: 425372-16-3)
- Molecular Formula: C14H18ClNO
- Molecular Weight : 251.75 g/mol
- Structural Differences :
- Substitutes the cyclopropylamide with a 3-chlorophenyl group .
- Lacks the thiophene and pyridine moieties.
- Applications: Not explicitly stated, but chlorinated aromatic amides are common in antimicrobial and anticancer agents.
(S)-2-(Butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide (Compound 8)
- Molecular Formula : C27H41N3O2
- Molecular Weight : ~440 g/mol (estimated)
- Structural Differences: Replaces cyclopentyl with a cycloheptyl group, increasing steric bulk. Incorporates an indol-3-yl group and butylamino chain, enhancing π-π stacking and hydrophobic interactions.
- Synthesis : Prepared via carbamate intermediates using CDI (1,1'-carbonyldiimidazole) and 3-cycloheptylpropan-1-amine in THF .
- Biological Relevance : Indole-containing analogs often target serotonin receptors or kinase pathways, diverging from the PPM1D focus of the target compound .
(2S)-N-(2-Cycloheptylethyl)-3-(1H-indol-3-yl)-2-(pentan-2-ylamino)propanamide (S38)
- Molecular Formula : C25H38N4O
- Molecular Weight : ~434 g/mol (estimated)
- Structural Differences: Features a cycloheptylethyl chain and pentan-2-ylamino group, optimizing lipophilicity. Retains the indole moiety but lacks the thiophene-pyridine backbone.
- Synthesis : Utilizes reductive amination with sodium triacetoxyborohydride, highlighting versatility in modifying amine substituents .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Target Compound (this compound) : Its thiophene-pyridine backbone and cyclopropylamide group confer selectivity for PPM1D , a phosphatase overexpressed in cancers .
- Simpler Analogs (e.g., N-methoxy-N-methyl) : Prioritize synthetic accessibility and metabolic stability, often serving as intermediates for further functionalization .
- Chlorinated Aromatic Analogs : The 3-chlorophenyl group enhances reactivity but may reduce solubility, limiting bioavailability compared to the target compound .
- Cycloheptyl/Indole Derivatives : Larger substituents like cycloheptyl and indole improve hydrophobic interactions but may hinder blood-brain barrier penetration .
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